molecular formula C13H27N B14257829 Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl- CAS No. 219810-61-4

Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl-

Cat. No.: B14257829
CAS No.: 219810-61-4
M. Wt: 197.36 g/mol
InChI Key: NBZGMQHFDNUNRQ-UHFFFAOYSA-N
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Description

Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl- is an organic compound with the molecular formula C13H27N . It is a derivative of cyclohexanamine, characterized by the presence of three ethyl groups and three methyl groups attached to the cyclohexane ring. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl- typically involves the alkylation of cyclohexanamine with appropriate alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl- may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

219810-61-4

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

3,3-diethyl-1,5,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-6-13(7-2)9-11(3,4)8-12(5,14)10-13/h6-10,14H2,1-5H3

InChI Key

NBZGMQHFDNUNRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CC(C1)(C)N)(C)C)CC

Origin of Product

United States

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